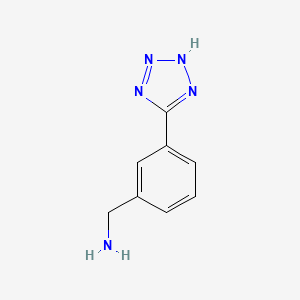![molecular formula C9H11ClF3N B3153777 Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 76532-32-6](/img/structure/B3153777.png)
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
描述
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound characterized by its trifluoromethyl group and amine functionality
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzaldehyde and methylamine.
Reaction Steps: The aldehyde group is first reduced to an alcohol, followed by a reductive amination reaction with methylamine to form the amine derivative.
Purification: The final product is purified through recrystallization from an appropriate solvent, often yielding the hydrochloride salt.
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process, where the reaction is carried out in controlled conditions to ensure consistency and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process for higher efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different functional groups.
作用机制
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various receptors and enzymes
Mode of Action
It’s known that trifluoromethyl-containing compounds can exhibit various pharmacological activities . The trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to be involved in a wide range of biological processes , but further studies are needed to elucidate the precise pathways influenced by this compound.
Pharmacokinetics
The trifluoromethyl group can potentially enhance the metabolic stability of the compound .
Result of Action
Trifluoromethyl-containing compounds have been associated with various pharmacological activities , but the specific effects of this compound require further investigation.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with enhanced properties, such as increased thermal stability and chemical resistance.
相似化合物的比较
Methyl 3-trifluoromethylbenzoate: Similar in structure but lacks the amine functionality.
1-methyl-3-(trifluoromethyl)benzene: A simpler aromatic compound without the amine group.
Uniqueness: Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride stands out due to its combination of trifluoromethyl and amine groups, which provides unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5,13H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDFTDFHDFUQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76532-32-6 | |
| Record name | methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3153710.png)
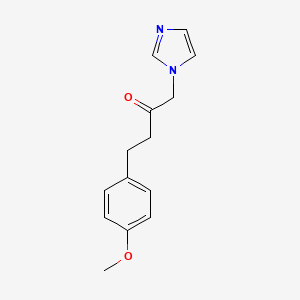

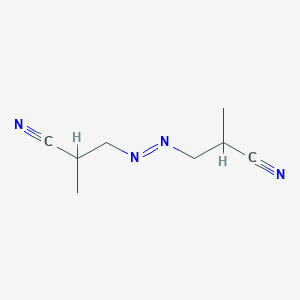
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)
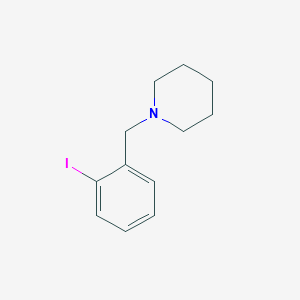
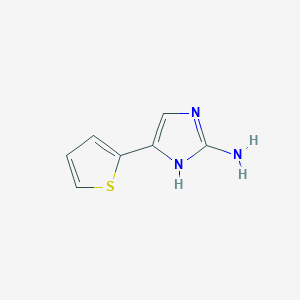
![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)
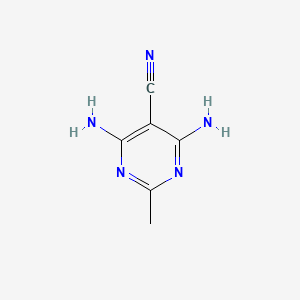
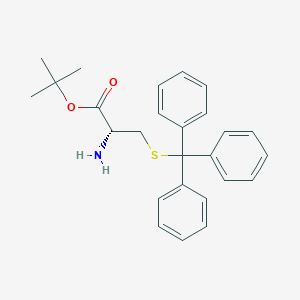
![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)
